

Application Notes and Protocols: Formulation of Anti-Aging Creams with Bran Absolute

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bran absolute*

Cat. No.: B13400459

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skin aging is a complex biological process characterized by the progressive deterioration of skin structure and function, leading to visible signs such as wrinkles, fine lines, and loss of elasticity.^[1] This process is driven by both intrinsic factors (genetics, hormonal changes) and extrinsic factors, primarily UV radiation, which induces oxidative stress through the generation of reactive oxygen species (ROS).^[1] These ROS damage cellular components and degrade the extracellular matrix, notably collagen.^[2] Consequently, natural ingredients with potent antioxidant properties are of significant interest in the development of effective anti-aging cosmeceuticals.^{[2][3]}

Bran absolute, a solvent extract derived from the outer layer of wheat (*Triticum aestivum L.*), is an emerging ingredient in the cosmetic and fragrance industry.^{[4][5]} While primarily utilized for its unique aroma, its chemical composition, rich in fatty acids like palmitic, linoleic, and linolenic acids, suggests potential skincare benefits.^[4] Furthermore, extracts from wheat and rice bran have demonstrated significant antioxidant, anti-inflammatory, and collagen-stimulating properties, making **bran absolute** a promising candidate for anti-aging formulations.^{[6][7][8]}

These application notes provide a comprehensive guide to formulating and evaluating anti-aging creams incorporating **bran absolute**, detailing its proposed mechanism of action, formulation protocols, and methods for efficacy testing.

Bran Absolute: Profile and Bioactive Potential

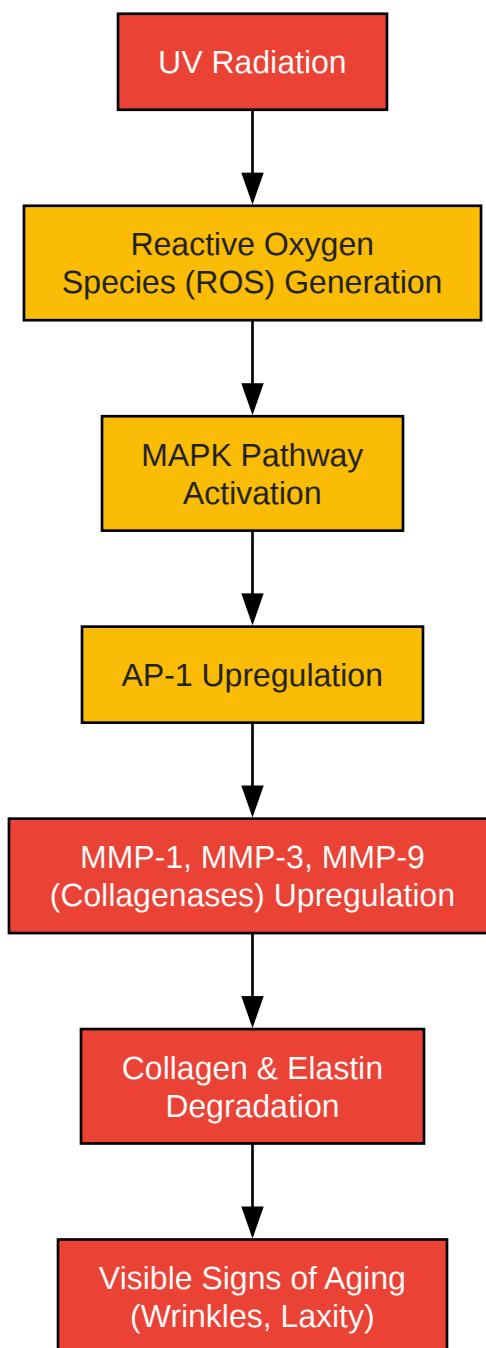
Bran absolute is produced via solvent extraction of wheat bran.^{[4][9]} It is a viscous, brown liquid or paste soluble in alcohol.^{[9][10]} While detailed analyses of the absolute are focused on its aromatic profile, the source material—wheat bran—is rich in bioactive compounds.

Table 1: Physicochemical Properties and Composition of **Bran Absolute**

Property	Description	Source(s)
INCI Name	Triticum Aestivum (Wheat) Bran Absolute	[4][10]
CAS Number	68916-76-7	[4]
Appearance	Yellow-brown to brown paste or viscous liquid	[9][10]
Solubility	Soluble in alcohol; Insoluble in water	[10]
Key Components	Palmitic Acid, Linoleic Acid, Linolenic Acid	[4]

| *Potential Bioactives ** | Phenolic Acids (e.g., Ferulic Acid), Flavonoids, Tocopherols, Tocotrienols, γ -Oryzanol |^{[6][8][11]} |

*Based on studies of wheat and rice bran extracts, as these compounds are likely co-extracted during the production of the absolute.

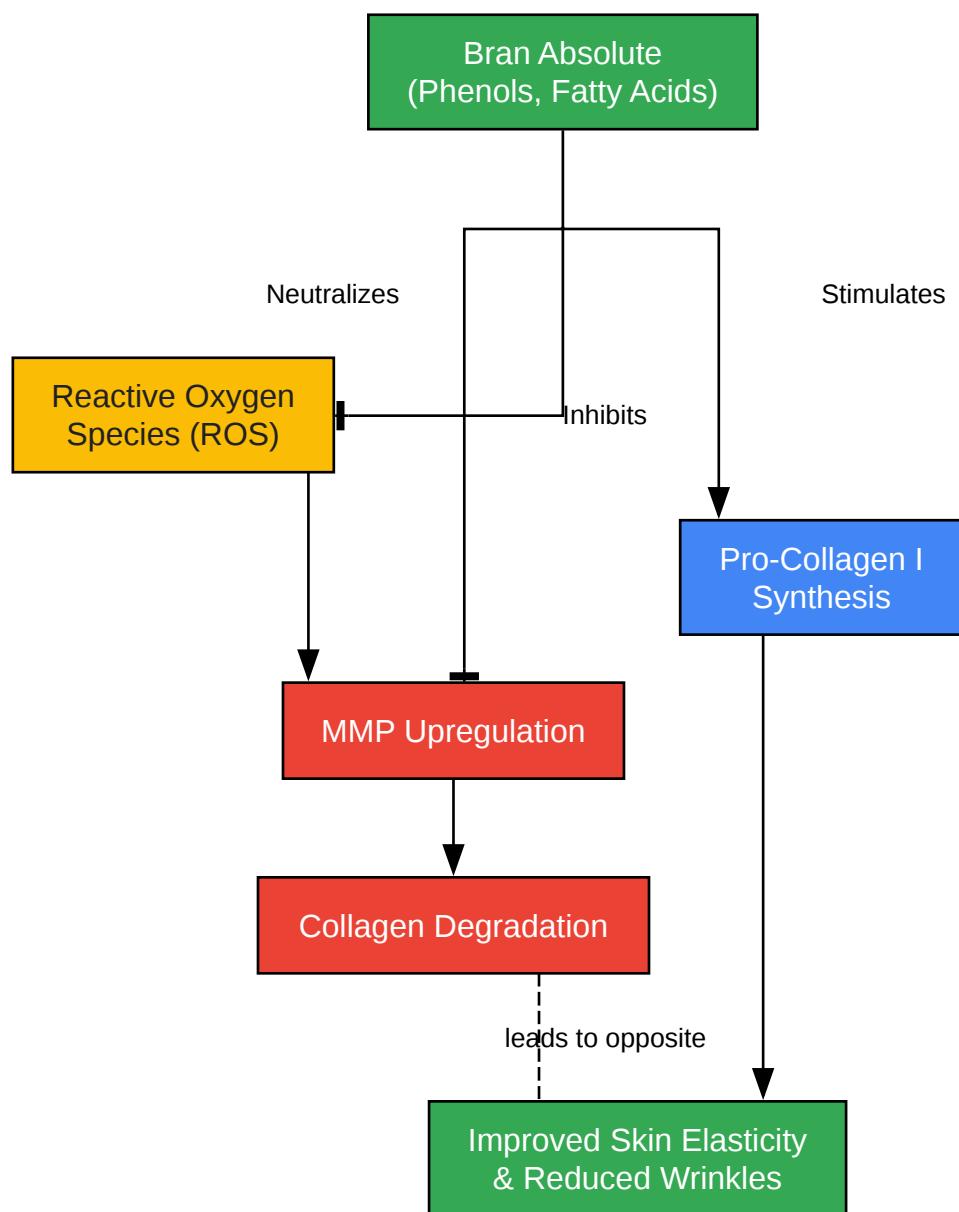

The antioxidant capacity of bran extracts is well-documented. Wheat bran extracts exhibit significant free radical scavenging activity against DPPH and ABTS radicals, attributed to their high total phenolic content.^{[6][11]} Similarly, bioactive compounds in rice bran have been shown to act as UV filters, enhance skin elasticity, and scavenge free radicals.^[8]

Proposed Mechanism of Action in Skin Aging

The anti-aging activity of **bran absolute** is hypothesized to be multifactorial, primarily revolving around the mitigation of oxidative stress and the preservation of the skin's structural integrity.

Oxidative Stress Signaling Pathway

External aggressors, particularly UV radiation, trigger an overproduction of ROS in skin cells. This initiates a signaling cascade that upregulates matrix metalloproteinases (MMPs), enzymes responsible for degrading collagen and elastin, leading to wrinkle formation.



[Click to download full resolution via product page](#)

Caption: Oxidative stress-induced skin aging pathway.

Protective Mechanism of Bran Absolute

The bioactive components within **bran absolute**, such as phenolic acids and fatty acids, are proposed to counteract the aging process through several mechanisms. Antioxidants neutralize ROS, preventing the downstream activation of MMPs, while other compounds may directly stimulate collagen synthesis.

[Click to download full resolution via product page](#)

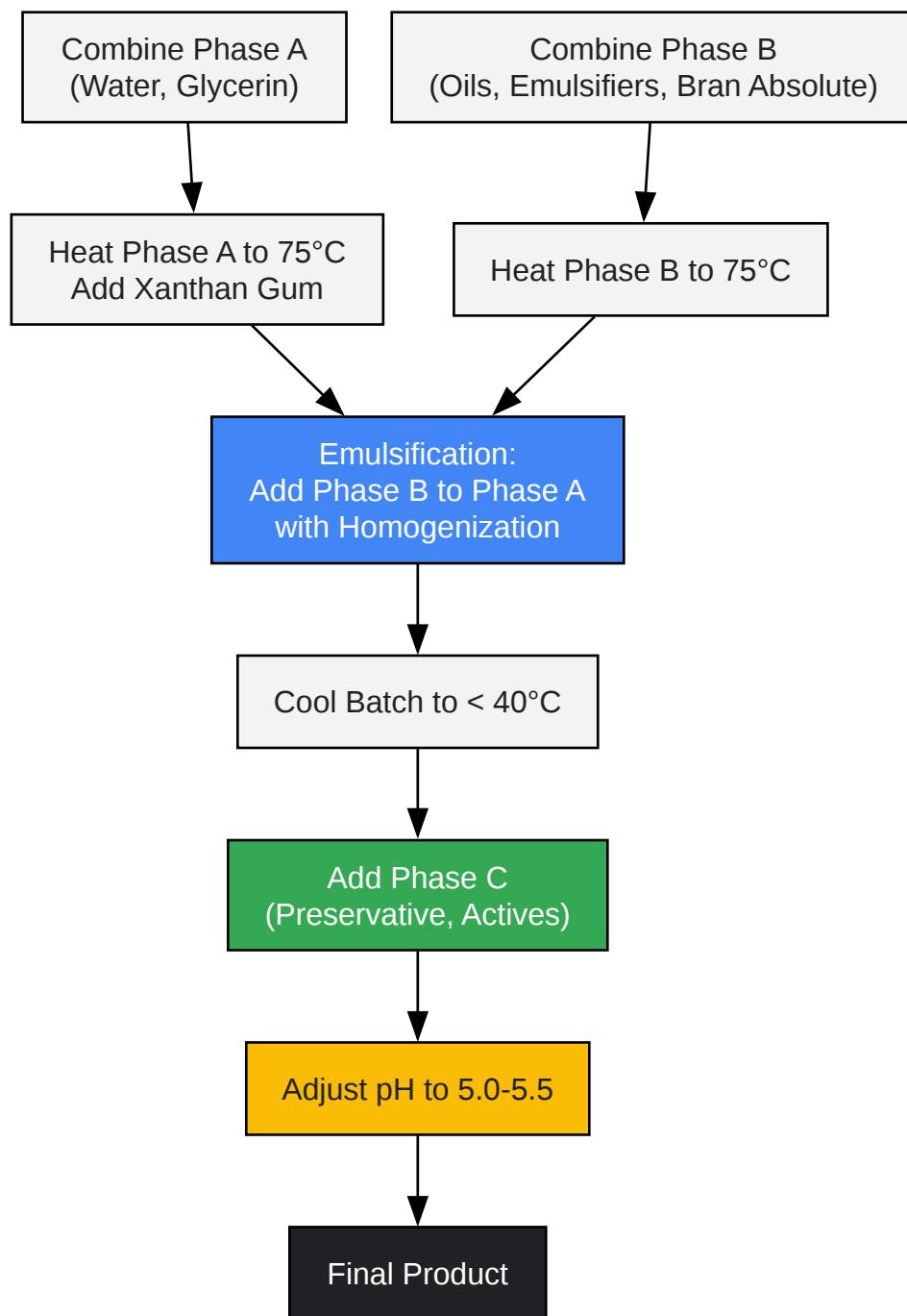
Caption: Proposed anti-aging mechanism of **bran absolute**.

Formulation of an Anti-Aging Cream

The following section details a sample formulation and protocol for a stable and effective oil-in-water (O/W) anti-aging cream. **Bran absolute** is incorporated into the oil phase.

Sample Formulation: Anti-Aging Cream with 2% Bran Absolute

Table 2: Cream Formulation


Phase	Ingredient (INCI Name)	Function	% (w/w)
A (Water Phase)	Deionized Water	Solvent	q.s. to 100
	Glycerin	Humectant	3.00
	Xanthan Gum	Thickener	0.20
B (Oil Phase)	Cetearyl Alcohol (and) Ceteareth-20	Emulsifier	5.00
	Caprylic/Capric Triglyceride	Emollient	8.00
	Shea Butter (Butyrospermum Parkii)	Emollient	3.00
	Bran Absolute	Active Ingredient	2.00
	Vitamin E (Tocopherol)	Antioxidant	0.50
C (Cool-Down Phase)	Phenoxyethanol (and) Ethylhexylglycerin	Preservative	1.00
	Sodium Hyaluronate	Humectant	0.10

|| Citric Acid | pH Adjuster | q.s. |

Manufacturing Protocol

The manufacturing process involves the creation of a stable emulsion by combining the heated water and oil phases.

- Preparation: In the main vessel, combine Phase A ingredients (Water, Glycerin) and begin heating to 75°C. Sprinkle in Xanthan Gum under homogenization to ensure proper dispersion and avoid clumping.
- Oil Phase: In a separate vessel, combine all Phase B ingredients. Heat to 75°C and mix until all components are melted and uniform.
- Emulsification: Once both phases are at 75°C, slowly add the oil phase (B) to the water phase (A) under continuous homogenization. Mix for 10-15 minutes to form a uniform, white emulsion.
- Cooling: Begin cooling the emulsion while stirring gently.
- Cool-Down Phase: When the temperature of the emulsion is below 40°C, add the Phase C ingredients one by one, mixing well after each addition.
- Final Adjustments: Check the pH of the final cream and adjust to 5.0-5.5 with Citric Acid if necessary.
- Packaging: Pour the finished cream into appropriate airtight containers.

[Click to download full resolution via product page](#)

Caption: Workflow for the preparation of the anti-aging cream.

Efficacy and Safety Evaluation Protocols

To substantiate anti-aging claims, a series of in vitro and in vivo tests are required. These protocols assess the antioxidant potential, impact on collagen, and clinical effectiveness of the

final formulation.[12][13]

Protocol 1: In Vitro Antioxidant Activity (DPPH Assay)

This assay measures the free radical scavenging capacity of the **bran absolute** extract.

- Objective: To quantify the ability of **bran absolute** to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
- Materials: **Bran absolute**, DPPH solution (0.1 mM in methanol), Ascorbic acid (positive control), Methanol, 96-well microplate, Spectrophotometer.
- Method:
 - Prepare a stock solution of **bran absolute** in methanol. Create serial dilutions (e.g., 10, 50, 100, 250, 500 μ g/mL).
 - In a 96-well plate, add 100 μ L of each dilution to respective wells.
 - Add 100 μ L of the DPPH solution to each well.
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm.
 - Calculate the percentage of scavenging activity using the formula: % Scavenging = $[(A_{control} - A_{sample}) / A_{control}] * 100$
 - Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Table 3: Hypothetical DPPH Radical Scavenging Activity

Concentration ($\mu\text{g/mL}$)	% Scavenging (Bran Absolute)	% Scavenging (Ascorbic Acid)
10	15.2 ± 1.8	45.5 ± 2.1
50	48.9 ± 2.5	88.3 ± 1.5
100	75.6 ± 3.1	95.1 ± 1.2
250	89.4 ± 2.0	96.2 ± 0.9

| IC50 Value | 51.5 $\mu\text{g/mL}$ | 11.2 $\mu\text{g/mL}$ |

Protocol 2: In Vitro Collagen Synthesis Assay

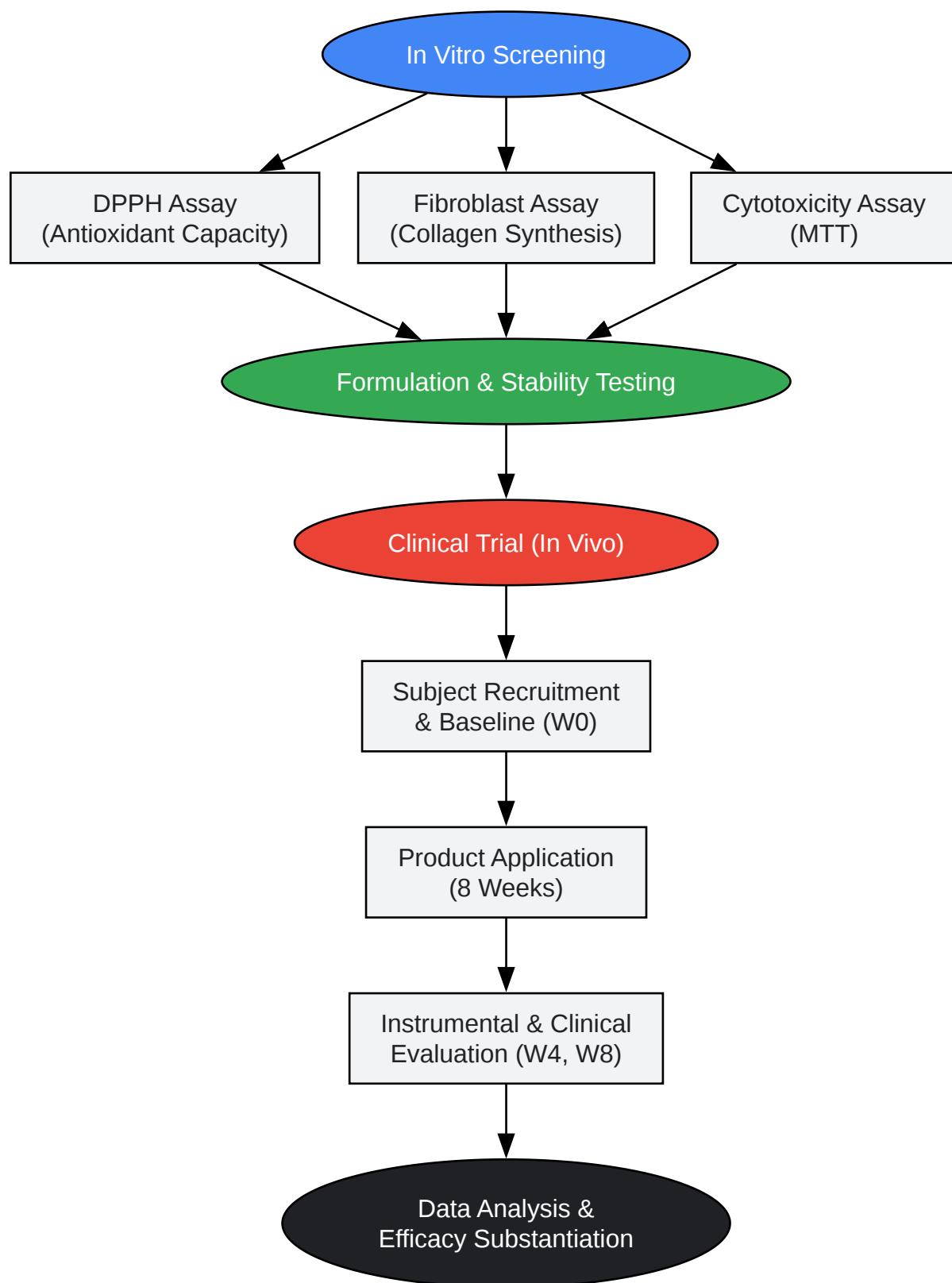
This assay evaluates the effect of **bran absolute** on collagen production in human dermal fibroblasts.[13]

- Objective: To measure the amount of Type I pro-collagen synthesized by fibroblasts after treatment with **bran absolute**.
- Materials: Human Dermal Fibroblasts (HDFs), Cell culture medium (DMEM), Fetal Bovine Serum (FBS), **Bran absolute**, Pro-Collagen Type I C-Peptide (PIP) EIA kit.
- Method:
 - Culture HDFs in DMEM with 10% FBS until they reach 80% confluence.
 - Seed cells in a 24-well plate and starve them in serum-free media for 24 hours.
 - Treat the cells with non-cytotoxic concentrations of **bran absolute** (determined previously by an MTT assay) for 48 hours. Include a vehicle control (media only) and a positive control (e.g., Vitamin C).
 - Collect the cell culture supernatant.
 - Quantify the amount of secreted pro-collagen I peptide in the supernatant using the PIP EIA kit according to the manufacturer's instructions.

- Express results as a percentage increase over the vehicle control.

Table 4: Hypothetical Effect on Pro-Collagen I Synthesis

Treatment	Concentration	Pro-Collagen I (% of Control)
Vehicle Control	-	100 ± 5.8
Bran Absolute	10 µg/mL	125 ± 7.2
Bran Absolute	25 µg/mL	158 ± 9.1


| Vitamin C (Positive Control) | 50 µg/mL | 165 ± 8.5 |

Protocol 3: In Vivo Clinical Evaluation of Anti-Wrinkle Efficacy

This protocol outlines a human clinical trial to assess the anti-wrinkle effects of the formulated cream.[\[14\]](#)

- Objective: To measure changes in skin wrinkles, elasticity, and hydration after a defined period of product use.
- Study Design: A randomized, double-blind, placebo-controlled study over 8 weeks.
- Subjects: 30-40 female volunteers aged 40-60 with mild to moderate periorbital wrinkles (crow's feet).
- Method:
 - Baseline (Week 0): Acclimate subjects to room conditions (22°C, 50% RH). Perform baseline measurements of the designated facial area using non-invasive instruments (e.g., Visia-CR for imaging, Cutometer for elasticity, Corneometer for hydration).
 - Product Application: Subjects are given the test cream (with **bran absolute**) and a placebo cream (same base formulation without the active) to apply to randomized sides of their face twice daily.

- Follow-up (Weeks 4 and 8): Repeat all instrumental measurements under the same conditions as baseline. A dermatologist will also perform a visual assessment using a graded scale (e.g., Glogau photoaging scale).[13]
- Data Analysis: Statistically compare the changes from baseline for the active-treated side versus the placebo-treated side. A significant improvement ($p<0.05$) in parameters like wrinkle depth, elasticity (R2 value), and hydration indicates efficacy.[14]

[Click to download full resolution via product page](#)

Caption: Overall workflow for efficacy testing of **bran absolute**.

Conclusion

Bran absolute presents a promising, natural ingredient for the development of innovative anti-aging skincare products. Its potential is supported by the well-established antioxidant and skin-benefiting properties of its source material, wheat bran. The successful incorporation of **bran absolute** into a stable cream formulation, followed by rigorous in vitro and in vivo testing as outlined in these protocols, is essential for substantiating its efficacy. This systematic approach enables researchers and developers to validate its mechanism of action and create scientifically-backed products that effectively address the signs of skin aging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ejournal.seaninstitute.or.id [ejournal.seaninstitute.or.id]
- 3. learncanyon.com [learncanyon.com]
- 4. iff.com [iff.com]
- 5. bran absolute, 68916-76-7 [thegoodsentscompany.com]
- 6. Antioxidant properties of bran extracts from "Akron" wheat grown at different locations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-skin ageing activities of rice (*Oryza sativa*) bran soft and hard waxes in cultured skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ScenTree - Bran absolute (CAS N° 68916-76-7) [scentree.co]
- 10. Fragrance University [fragranceu.com]
- 11. researchgate.net [researchgate.net]
- 12. testinglab.com [testinglab.com]
- 13. Evaluation of Anti-wrinkle Efficacy - CD Formulation [formulationbio.com]

- 14. jcss.jp [jcss.jp]
- To cite this document: BenchChem. [Application Notes and Protocols: Formulation of Anti-Aging Creams with Bran Absolute]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13400459#formulation-of-anti-aging-creams-with-bran-absolute]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com